Cas no 52569-08-1 (2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine)

2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine structure
52569-08-1 structure
Product Name:2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine
N.o CAS:52569-08-1
MF:C10H14FNO
MW:183.22266626358
CID:3374982
PubChem ID:14169326
Update Time:2025-06-09

2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine Propriedades químicas e físicas

Nomes e Identificadores

    • BENZENEETHANAMINE, 3-FLUORO-4-METHOXY-N-METHYL-
    • 2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine
    • [2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine
    • EN300-1869134
    • 52569-08-1
    • SCHEMBL22905343
    • AKOS011840960
    • Inchi: 1S/C10H14FNO/c1-12-6-5-8-3-4-10(13-2)9(11)7-8/h3-4,7,12H,5-6H2,1-2H3
    • Chave InChI: PSDSIIMTGPLUHZ-UHFFFAOYSA-N
    • SMILES: C1(CCNC)=CC=C(OC)C(F)=C1

Propriedades Computadas

  • Massa Exacta: 183.105942232Da
  • Massa monoisotópica: 183.105942232Da
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 143
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.4
  • Superfície polar topológica: 21.3Ų

2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine Preçomais >>

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Enamine
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Enamine
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